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Introduction
1,3,5-Benzenetricarboxylic acid, also known as trimesic acid (TMA), is a versatile organic

linker extensively utilized in the development of advanced drug delivery systems.[1] Its rigid

structure and threefold symmetry make it an ideal building block for the construction of highly

porous crystalline materials known as Metal-Organic Frameworks (MOFs).[1] These MOFs

possess large surface areas and tunable pore sizes, making them excellent candidates for

encapsulating and delivering a wide range of therapeutic agents.[2][3] The biocompatibility of

certain TMA-based MOFs, particularly those synthesized with metals like iron and zirconium,

further enhances their potential for biomedical applications.[2] This document provides an

overview of the application of TMA in drug delivery, along with detailed protocols for the

synthesis, characterization, and evaluation of TMA-based drug delivery systems.

Key Applications of 1,3,5-Benzenetricarboxylic Acid
in Drug Delivery
The primary application of 1,3,5-benzenetricarboxylic acid in drug delivery is as a

fundamental component of MOFs. These TMA-based MOFs serve as nanocarriers for various

drugs, offering advantages such as:
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High Drug Loading Capacity: The porous nature of these frameworks allows for significant

encapsulation of therapeutic molecules.[3]

Controlled Release: The release of the encapsulated drug can be modulated, often

responding to specific physiological stimuli such as pH.[4][5]

Protection of Therapeutic Agents: The framework can protect the encapsulated drug from

degradation in the physiological environment.[1]

Targeted Delivery: The surface of MOFs can be functionalized to target specific cells or

tissues, thereby reducing systemic toxicity.[1]

Beyond MOFs, derivatives of trimesic acid have also been explored in the formation of

disulphide cross-linked polymers for colon-targeted drug delivery.[4][6][7]

Data Presentation: Drug Loading and Release in
TMA-Based MOFs
The following table summarizes the quantitative data for drug loading and release in various

1,3,5-benzenetricarboxylic acid-based MOFs.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2022/cs/d0cs01414a
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116111/
https://e-century.us/files/ajcr/6/1/ajcr0014353.pdf
https://pubmed.ncbi.nlm.nih.gov/27385477/
https://pubmed.ncbi.nlm.nih.gov/27385477/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3116111/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5997178/
https://www.semanticscholar.org/paper/Endocytosis-Mechanism-of-Nano-Metal%E2%80%90Organic-for-Orellana-Tavra-Mercado/fa4eea40f3388ead9c21722ebefd6b203edfe7d4
https://www.benchchem.com/product/b108450?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MOF System Drug
Drug Loading
Capacity

Release
Conditions

Key Findings

MIL-100(Fe)
Doxorubicin

(DOX)
Up to 9 wt%

Phosphate-

buffered saline

(PBS)

Sustained

release over 14

days.[8]

Fe3O4@MIL-

100(Fe)

Doxorubicin

(DOX)
~19 mass %

PBS (pH 7.4), 37

°C

Incorporation of

Fe3O4

nanoparticles

slowed down the

release kinetics.

[9][10]

Hollow MIL-

100(Fe)

Doxorubicin

(DOX)
Up to 30 wt% Not specified

The hollow

structure

significantly

increased the

drug loading

capacity.[11]

MIL-100(Al) Gels
Doxorubicin

(DOX)

620 mg/g (62

wt%)

PBS (pH 5.5 and

7.4), 37 °C

High loading

capacity and pH-

triggered

sustained

release over

three days in an

acidic

environment.[8]

MIL-100(Cr) Ibuprofen
High loading

capacity
Not specified

One of the first

demonstrations

of drug loading in

a TMA-based

MOF.[2]

Cu-TMA MOF Not specified Dependent on

synthesis

conditions

Not specified The synthesis

solvent and

metal source

influence the
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MOF's

properties.[12]

Trimesic acid

derivatives
Not specified

Dependent on

polymer

composition

Simulated

gastrointestinal

conditions

Promising for

colon-targeted

delivery of poorly

soluble drugs

due to the

hydrophobic

nature of the

polymers.[4]

Experimental Protocols
Protocol 1: Synthesis of MIL-100(Fe) Nanoparticles
(Room Temperature Method)
This protocol is adapted from a "green" synthesis method, which is environmentally friendly and

allows for potential scalability.[13]

Materials:

1,3,5-Benzenetricarboxylic acid (Trimesic acid)

Iron(III) nitrate nonahydrate (Fe(NO₃)₃·9H₂O)

Milli-Q water

Absolute ethanol

Acetic acid (optional, as a modulator)

Procedure:

Preparation of Solution 1: Dissolve 33 mg (0.159 mmol) of trimesic acid in 10 mL of Milli-Q

water. If using acetic acid as a modulator, add it to this solution to achieve the desired molar

ratio of acetic acid to trimesic acid.
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Preparation of Solution 2: Dissolve 96 mg (0.237 mmol) of iron(III) nitrate nonahydrate in 1

mL of Milli-Q water.

Synthesis of Nanoparticles: While stirring Solution 1 at 500 rpm at room temperature, add

Solution 2 dropwise.

Reaction: Allow the mixture to react under continuous stirring for 4 hours.

Collection and Washing: Collect the resulting nanoparticles by centrifugation at 8000 x g for

5 minutes.

Wash the nanoparticles three times with Milli-Q water.

Wash the nanoparticles three times with absolute ethanol.

Drying: Dry the purified nanoparticles at 60 °C overnight in an oven for subsequent

characterization and use.

Protocol 2: Doxorubicin (DOX) Loading into MIL-100(Fe)
Materials:

Synthesized MIL-100(Fe) nanoparticles

Doxorubicin hydrochloride (DOX)

Phosphate-buffered saline (PBS), pH 7.4

Milli-Q water

Procedure:

Disperse a known amount of MIL-100(Fe) nanoparticles in an aqueous solution of DOX with

a specific concentration.

Stir the suspension at room temperature for 24 hours in the dark to allow for drug

encapsulation.

Separate the DOX-loaded MIL-100(Fe) nanoparticles by centrifugation.
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Wash the nanoparticles with Milli-Q water to remove any surface-adsorbed DOX.

Dry the DOX-loaded nanoparticles.

Determine the amount of encapsulated DOX by measuring the concentration of DOX in the

supernatant using UV-Vis spectroscopy. The drug loading content and encapsulation

efficiency can be calculated using the following formulas:

Drug Loading Content (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 3: In Vitro Drug Release Study
Materials:

DOX-loaded MIL-100(Fe) nanoparticles

Phosphate-buffered saline (PBS) at physiological pH (7.4) and acidic pH (e.g., 5.5, to

simulate the tumor microenvironment or endosomes)

Dialysis membrane (with an appropriate molecular weight cut-off)

Procedure:

Disperse a known amount of DOX-loaded MIL-100(Fe) nanoparticles in a specific volume of

PBS (pH 7.4 or 5.5) within a dialysis bag.

Place the dialysis bag in a larger volume of the corresponding PBS solution at 37 °C with

gentle shaking.

At predetermined time intervals, withdraw a small aliquot of the release medium and replace

it with an equal volume of fresh PBS to maintain sink conditions.

Quantify the concentration of released DOX in the collected aliquots using UV-Vis

spectroscopy.

Plot the cumulative percentage of drug release as a function of time.
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Caption: Experimental workflow for the development of a TMA-based MOF drug delivery

system.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b108450?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b108450?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

